molecular formula C10H22O B14468445 2,2,3,4-Tetramethylhexan-3-ol CAS No. 66256-63-1

2,2,3,4-Tetramethylhexan-3-ol

Cat. No.: B14468445
CAS No.: 66256-63-1
M. Wt: 158.28 g/mol
InChI Key: SAFMWGCEQYLRLS-UHFFFAOYSA-N
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Description

2,2,3,4-Tetramethylhexan-3-ol is an organic compound with the molecular formula C₁₀H₂₂O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is part of the broader class of aliphatic alcohols and is known for its branched structure, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,4-Tetramethylhexan-3-ol can be synthesized through the reaction of a suitable ketone with a Grignard reagent. For example, the reaction of 2,2,3,4-tetramethyl-3-hexanone with methylmagnesium bromide (a Grignard reagent) in the presence of anhydrous ether can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of Grignard reagents and ketones under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and solvents to prevent side reactions and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4-Tetramethylhexan-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: 2,2,3,4-Tetramethyl-3-hexanone

    Reduction: this compound (from the ketone)

    Substitution: Alkyl halides (e.g., 2,2,3,4-tetramethylhexyl chloride)

Scientific Research Applications

2,2,3,4-Tetramethylhexan-3-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,3,4-tetramethylhexan-3-ol involves its interactions with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and effects. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions. Additionally, the branched structure of the compound can affect its steric properties, influencing its interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific branched structure and the presence of a tertiary hydroxyl group

Properties

CAS No.

66256-63-1

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,2,3,4-tetramethylhexan-3-ol

InChI

InChI=1S/C10H22O/c1-7-8(2)10(6,11)9(3,4)5/h8,11H,7H2,1-6H3

InChI Key

SAFMWGCEQYLRLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C(C)(C)C)O

Origin of Product

United States

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